Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride is a synthetic organic compound that belongs to the class of esters. It is characterized by the presence of a naphthalene ring and a piperidine ring, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride typically involves the esterification of 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the naphthalene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(naphthalen-2-yl)acetate: Lacks the piperidine ring, making it less complex.
2-(Naphthalen-2-yl)-2-(piperidin-2-yl)acetic acid: The acid form of the compound, which can be esterified to form the target compound.
Ethyl 2-(phenyl)-2-(piperidin-2-yl)acetate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride is unique due to the presence of both a naphthalene ring and a piperidine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H24ClNO2 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
ethyl 2-naphthalen-2-yl-2-piperidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-2-22-19(21)18(17-9-5-6-12-20-17)16-11-10-14-7-3-4-8-15(14)13-16;/h3-4,7-8,10-11,13,17-18,20H,2,5-6,9,12H2,1H3;1H |
InChI Key |
UOJLOHIHPJXBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
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